molecular formula C20H31N3O4 B13710725 Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate

Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate

Cat. No.: B13710725
M. Wt: 377.5 g/mol
InChI Key: KKZYIXDPWVQSEU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate is a complex organic compound that features a benzoate ester, an amino group, and a tert-butoxycarbonyl (Boc)-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The starting material, 3-amino-4-hydroxybenzoic acid, is esterified with ethanol in the presence of an acid catalyst to form ethyl 3-amino-4-hydroxybenzoate.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine, resulting in the Boc-protected intermediate.

    Coupling with Cyclohexylamine: The Boc-protected intermediate is then coupled with (1r,4r)-4-aminocyclohexylamine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of protective groups and coupling reagents would be optimized to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s reactive amino and ester groups make it a valuable building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition, protein binding, and cellular uptake.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-hydroxybenzoate: Lacks the Boc-protected amino group and cyclohexylamine moiety.

    Ethyl 3-amino-4-(((1r,4r)-4-amino)cyclohexyl)amino)benzoate: Similar structure but without the Boc protection.

    Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate derivatives: Various derivatives with different substituents on the benzoate or cyclohexylamine moieties.

Uniqueness

This compound is unique due to the presence of both a Boc-protected amino group and a cyclohexylamine moiety, which confer specific reactivity and potential biological activity. The Boc protection allows for selective deprotection and subsequent reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C20H31N3O4

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 3-amino-4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]benzoate

InChI

InChI=1S/C20H31N3O4/c1-5-26-18(24)13-6-11-17(16(21)12-13)22-14-7-9-15(10-8-14)23-19(25)27-20(2,3)4/h6,11-12,14-15,22H,5,7-10,21H2,1-4H3,(H,23,25)

InChI Key

KKZYIXDPWVQSEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2CCC(CC2)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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